molecular formula C7H12O4 B034111 2-Propylsuccinic acid CAS No. 618-57-5

2-Propylsuccinic acid

Cat. No. B034111
CAS RN: 618-57-5
M. Wt: 160.17 g/mol
InChI Key: QLTZBYGZXPKHLF-UHFFFAOYSA-N
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Description

2-Propylsuccinic acid, also known as 2-Propylbernsteinsäure or 2-propylbutanedioic acid, is a chemical compound with the molecular formula C7H12O4 . It has an average mass of 160.168 Da and a monoisotopic mass of 160.073563 Da .


Molecular Structure Analysis

The molecular structure of 2-Propylsuccinic acid consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . It has a molar refractivity of 37.6±0.3 cm³ .


Physical And Chemical Properties Analysis

2-Propylsuccinic acid has a density of 1.2±0.1 g/cm³, a boiling point of 265.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 55.5±6.0 kJ/mol and a flash point of 128.8±16.3 °C . The index of refraction is 1.474, and it has a polar surface area of 75 Ų .

Scientific Research Applications

Synthesis and Biological Application of Polylactic Acid

2-Propylbutanedioic acid can be used in the synthesis of polylactic acid (PLA), a degradable and environmentally friendly polymer . PLA has good physical properties, and its modification can optimize its properties to a certain extent . It has been used as a commercial material in various studies .

Drug Delivery

PLA materials, which can be synthesized using 2-propylbutanedioic acid, play significant roles in drug delivery . By copolymerizing lactide and lecithin, researchers have successfully introduced the phospholipid choline molecule, a cell-active biological membrane component, into the PLA structure .

Implants

PLA materials are also used in the creation of implants . The biocompatibility and biodegradability of PLA have led it to be approved by the U.S. Food and Drug Administration (FDA) as a biomedical material .

Tissue Engineering

PLA blocks and blends, which can be synthesized using 2-propylbutanedioic acid, are used in tissue engineering . These materials have shown great effectiveness in this field .

Research Applications of Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . 2-Propylbutanedioic acid can be used in the production of these enzymes .

Biomedical Fields

Poly-2-hydrobutanedioic acid (P2HBD), produced by the yeast-like fungus Aureobasidium pullulans, is a new type of water-soluble polyhydroxy acid with potential applications in the biomaterial and biomedical fields .

properties

IUPAC Name

2-propylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-3-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZBYGZXPKHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388743
Record name 2-Propylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylsuccinic acid

CAS RN

618-57-5
Record name 2-Propylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Propylsuccinic acid in pharmaceutical research?

A1: 2-Propylsuccinic acid serves as a key intermediate in the synthesis of Brivaracetam [, ], a medication used to treat epilepsy. Specifically, the (R)-enantiomer of 2-propylsuccinic acid 4-tert-butyl ester is a crucial precursor in the production of Brivaracetam.

Q2: How is the chirality of 2-Propylsuccinic acid controlled during Brivaracetam synthesis?

A2: Instead of using conventional chemical synthesis, researchers have developed a biocatalytic approach to obtain the desired (R)-enantiomer of 2-propylsuccinic acid 4-tert-butyl ester [, ]. This method employs specific enzymes, like lipases from Aspergillus oryzae, to selectively resolve the racemic mixture of methyl 2-propylsuccinate 4-tert-butyl ester. This biocatalytic resolution offers a sustainable and efficient route for large-scale production of the Brivaracetam intermediate with high enantiomeric purity.

Q3: Are there any analytical techniques used to monitor 2-propylsuccinic acid during synthesis?

A4: Although not explicitly mentioned in the provided abstracts, gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze Valproic acid and its metabolites []. Given the structural similarities, it is plausible that GC-MS or similar analytical techniques are employed to monitor the synthesis and purity of 2-propylsuccinic acid and its derivatives.

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